molecular formula C22H27ClN2O B13739700 1,3-Dihydro-3-phenyl-1-(3-piperidinopropyl)-2H-indol-2-one hydrochloride CAS No. 42773-92-2

1,3-Dihydro-3-phenyl-1-(3-piperidinopropyl)-2H-indol-2-one hydrochloride

Cat. No.: B13739700
CAS No.: 42773-92-2
M. Wt: 370.9 g/mol
InChI Key: OBMATEABYKUCED-UHFFFAOYSA-N
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Description

1,3-Dihydro-3-phenyl-1-(3-piperidinopropyl)-2H-indol-2-one hydrochloride is a synthetic organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dihydro-3-phenyl-1-(3-piperidinopropyl)-2H-indol-2-one hydrochloride typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone.

    Substitution Reactions: The piperidinopropyl group can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the indole core is replaced by the piperidinopropyl moiety.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydro-3-phenyl-1-(3-piperidinopropyl)-2H-indol-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1,3-Dihydro-3-phenyl-1-(3-piperidinopropyl)-2H-indol-2-one hydrochloride would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dihydro-3-phenyl-2H-indol-2-one: Lacks the piperidinopropyl group but shares the indole core.

    1-(3-Piperidinopropyl)-2H-indol-2-one: Similar structure but with variations in the substitution pattern.

Uniqueness

1,3-Dihydro-3-phenyl-1-(3-piperidinopropyl)-2H-indol-2-one hydrochloride is unique due to the presence of both the phenyl and piperidinopropyl groups, which may confer distinct biological activities and chemical properties compared to other indole derivatives.

Properties

CAS No.

42773-92-2

Molecular Formula

C22H27ClN2O

Molecular Weight

370.9 g/mol

IUPAC Name

3-phenyl-1-(3-piperidin-1-ium-1-ylpropyl)-3H-indol-2-one;chloride

InChI

InChI=1S/C22H26N2O.ClH/c25-22-21(18-10-3-1-4-11-18)19-12-5-6-13-20(19)24(22)17-9-16-23-14-7-2-8-15-23;/h1,3-6,10-13,21H,2,7-9,14-17H2;1H

InChI Key

OBMATEABYKUCED-UHFFFAOYSA-N

Canonical SMILES

C1CC[NH+](CC1)CCCN2C3=CC=CC=C3C(C2=O)C4=CC=CC=C4.[Cl-]

Origin of Product

United States

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